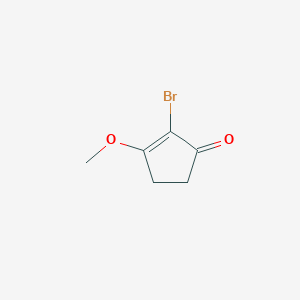

2-Bromo-3-methoxycyclopent-2-enone

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-methoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVAJMYDPQTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455002 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14203-25-9 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methoxycyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-methoxycyclopent-2-enone, a valuable intermediate in organic synthesis. Due to the limited direct literature on this specific compound, this guide presents a proposed synthetic pathway based on established methodologies for analogous structures. The synthesis is approached in two primary stages: the preparation of the precursor, 3-methoxycyclopent-2-enone (B1581325), and its subsequent regioselective bromination.

Synthesis of 3-Methoxycyclopent-2-enone

While 3-methoxycyclopent-2-enone is commercially available, its synthesis from common starting materials is a key competency for researchers. A prevalent method involves the methylation of 1,3-cyclopentanedione (B128120).

Experimental Protocol: Methylation of 1,3-Cyclopentanedione

This procedure is adapted from established methods for the O-alkylation of β-dicarbonyl compounds.

Materials:

-

1,3-Cyclopentanedione

-

Methanol (MeOH)

-

Trimethyl orthoformate (TMOF) or Dimethyl sulfate (B86663) (DMS)

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Base (if using DMS, e.g., potassium carbonate)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 1,3-cyclopentanedione in the chosen anhydrous solvent, add a catalytic amount of p-toluenesulfonic acid.

-

Add a slight excess of trimethyl orthoformate.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to yield 3-methoxycyclopent-2-enone.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity | >98% (after purification) |

| Physical State | Off-white to yellow solid |

| Melting Point | 49-53 °C |

| Molecular Weight | 112.13 g/mol |

Logical Relationship Diagram:

Caption: Synthesis of 3-Methoxycyclopent-2-enone.

Bromination of 3-Methoxycyclopent-2-enone

The critical step in the synthesis of the target compound is the regioselective bromination of 3-methoxycyclopent-2-enone at the C2 position. The presence of the electron-donating methoxy (B1213986) group activates the double bond towards electrophilic attack. However, the allylic C4 position is also susceptible to radical bromination. Therefore, the choice of brominating agent and reaction conditions is crucial to favor the desired vinylic substitution.

Proposed Experimental Protocol: Electrophilic Bromination

This proposed protocol is based on methods for the vinylic bromination of enol ethers and α,β-unsaturated ketones.

Materials:

-

3-Methoxycyclopent-2-enone

-

N-Bromosuccinimide (NBS)

-

Anhydrous, non-polar solvent (e.g., Carbon tetrachloride or Dichloromethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Saturated sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-methoxycyclopent-2-enone in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide in small portions over a period of time, while monitoring the reaction by TLC or GC-MS. The reaction should be protected from light to minimize radical side reactions.

-

After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature until the starting material is consumed.

-

Quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining bromine.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Anticipated Quantitative Data (Based on Analogs):

| Parameter | Estimated Value |

| Expected Yield | 60-80% |

| Purity | >95% (after purification) |

| Physical State | Likely a solid or high-boiling liquid |

| Molecular Weight | 191.02 g/mol |

Experimental Workflow Diagram:

Caption: Workflow for the bromination of 3-methoxycyclopent-2-enone.

Signaling Pathway Analogy: Regioselectivity of Bromination

The regioselectivity of the bromination of 3-methoxycyclopent-2-enone can be understood by considering the competing reaction pathways: electrophilic addition to the double bond (leading to the desired product) and radical substitution at the allylic position.

Caption: Competing pathways in the bromination of 3-methoxycyclopent-2-enone.

Conclusion

The synthesis of this compound is a feasible process that leverages well-established organic chemistry principles. The key to a successful synthesis lies in the careful control of the bromination step to ensure the desired regioselectivity. By employing electrophilic bromination conditions and minimizing exposure to radical initiators, the formation of the C2-brominated product should be favored. Further optimization of the reaction conditions, including solvent, temperature, and specific brominating agent, may be necessary to maximize the yield and purity of the final product. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate.

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-methoxycyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-3-methoxycyclopent-2-enone (CAS Number: 14203-25-9). This versatile building block is of significant interest to researchers in organic synthesis and drug development due to its unique combination of functional groups, which allow for a variety of chemical transformations.

Core Chemical Properties

This compound is a halogenated cyclic enone ether. While specific, experimentally determined physical properties such as melting and boiling points are not widely reported in publicly available literature, its structural analogues and chemical supplier information provide valuable insights.

| Property | Value | Source |

| CAS Number | 14203-25-9 | [1][2][3] |

| Molecular Formula | C₆H₇BrO₂ | [1][2][3] |

| Molecular Weight | 191.02 g/mol | [1][3] |

| Appearance | Not specified (likely a solid or oil) | General knowledge |

| Solubility | Expected to be soluble in common organic solvents | General knowledge |

Synthesis and Experimental Protocols

A plausible synthetic route is the electrophilic bromination of 3-methoxy-2-cyclopenten-1-one. This precursor is commercially available. The reaction would likely proceed by treating 3-methoxy-2-cyclopenten-1-one with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in an appropriate solvent like carbon tetrachloride or dichloromethane. The presence of a radical initiator like AIBN or light may be required if NBS is used.

Hypothetical Experimental Protocol for Synthesis:

-

Reaction Setup: A solution of 3-methoxy-2-cyclopenten-1-one (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The brominating agent (e.g., N-bromosuccinimide, 1.1 equivalents) is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature. If required, a catalytic amount of a radical initiator is also added.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) protons (singlet, ~3.8-4.2 ppm), and the two methylene (B1212753) groups of the cyclopentenone ring (multiplets, ~2.4-3.0 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon (~190-200 ppm), the two sp² carbons of the double bond (one attached to bromine and one to the methoxy group), the methoxy carbon (~55-60 ppm), and the two sp³ carbons of the ring. |

| IR Spectroscopy | A strong absorption band for the conjugated carbonyl group (C=O) around 1700-1720 cm⁻¹, and a band for the C=C double bond around 1600-1650 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (191.02 g/mol ), showing a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the vinyl bromide and the α,β-unsaturated ketone system. This makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Suzuki Coupling Reactions

The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6][7][8] This reaction allows for the formation of a new carbon-carbon bond at the 2-position of the cyclopentenone ring by reacting with various boronic acids. This is a powerful method for introducing aryl or other organic substituents, leading to the synthesis of a diverse range of 2-aryl-3-methoxy-cyclopentenones.

General Suzuki Coupling Protocol:

-

Reactants: this compound (1.0 equivalent), a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Procedure: The reactants are combined in the solvent under an inert atmosphere and heated (typically between 80-110 °C) until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated and purified.

Other Potential Reactions

The α,β-unsaturated ketone moiety allows for 1,4-conjugate addition (Michael addition) of nucleophiles to the C4 position of the cyclopentenone ring. The presence of the methoxy group at the 3-position can influence the electronics and steric accessibility of the enone system, potentially modulating its reactivity in such additions.

Applications in Drug Development

Cyclopentenone-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The ability to functionalize the this compound scaffold through reactions like the Suzuki coupling makes it a valuable starting point for the synthesis of libraries of novel compounds for biological screening. The resulting 2-aryl-3-methoxy-cyclopentenones can be further modified to explore structure-activity relationships and develop new therapeutic agents.

Conclusion

This compound is a promising, albeit not extensively documented, chemical intermediate. Its synthetic utility, primarily through palladium-catalyzed cross-coupling reactions, provides a gateway to a diverse array of substituted cyclopentenone derivatives. Further research into its synthesis, detailed characterization, and exploration of its reactivity will undoubtedly expand its application in the fields of organic synthesis and medicinal chemistry.

References

- 1. 001chemical.com [001chemical.com]

- 2. Cas 14203-25-9,2-Cyclopenten-1-one, 2-bromo-3-methoxy- | lookchem [lookchem.com]

- 3. chemsrc.com [chemsrc.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

In-Depth Technical Guide: 2-Bromo-3-methoxycyclopent-2-enone

CAS Number: 14203-25-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxycyclopent-2-enone is a halogenated, activated cyclic ketone with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a reactive α,β-unsaturated system, an electron-withdrawing bromine atom, and a methoxy (B1213986) group, makes it a valuable synthon for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, available physicochemical data, and potential biological relevance, with a focus on its role as a modulator of inflammatory signaling pathways. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic route based on established chemical principles and provides data for a key precursor, 2-bromo-2-cyclopentenone, as a reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrO | [1] |

| Molecular Weight | 161.00 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 36–37 °C | [2] |

| Boiling Point | 69–78 °C at 1.0 mmHg | [2] |

| Infrared (IR) Spectrum (CCl₄) | 1720 cm⁻¹ (C=O, s), 1595 cm⁻¹ (C=C, m) | [2] |

| ¹H NMR Spectrum (CCl₄, 60 MHz) δ (ppm) | 2.35–2.60 (m, 2H), 2.60–2.91 (m, 2H), 7.40 (t, 1H, J=2 Hz) | [2] |

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of this compound can be proposed starting from the readily available 2-cyclopentenone. The pathway involves an initial bromination/dehydrobromination to introduce the bromine atom at the 2-position, followed by a nucleophilic substitution with methoxide (B1231860) to introduce the methoxy group at the 3-position.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway.

Synthesis of 2-Bromo-2-cyclopentenone

This procedure is adapted from a reliable, published method.[2]

Materials:

-

2-Cyclopentenone

-

Bromine

-

Triethylamine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

2 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 2-cyclopentenone (1.0 eq) in carbon tetrachloride and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in carbon tetrachloride dropwise over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of triethylamine (1.5 eq) in carbon tetrachloride dropwise over 1 hour with vigorous stirring, again keeping the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the resulting suspension and wash the filter cake with carbon tetrachloride.

-

Combine the filtrate and washings and sequentially wash with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield 2-bromo-2-cyclopentenone as a white crystalline solid.

Proposed Synthesis of this compound

This proposed procedure is based on the general reactivity of α-halo-α,β-unsaturated ketones with nucleophiles.

Materials:

-

2-Bromo-2-cyclopentenone

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-bromo-2-cyclopentenone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Slowly add a solution of sodium methoxide (1.1 eq) in methanol dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Potential Biological Activity and Signaling Pathway Involvement

While specific biological data for this compound is not available, the cyclopentenone moiety is a well-known pharmacophore present in numerous biologically active natural products, such as prostaglandins. These molecules are known to exert anti-inflammatory, anti-viral, and anti-proliferative effects. A key mechanism of action for many cyclopentenone-containing compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The α,β-unsaturated ketone of the cyclopentenone ring can act as a Michael acceptor, enabling it to covalently bind to cysteine residues in key signaling proteins. Within the NF-κB pathway, cyclopentenones can directly inhibit the IκB kinase (IKK) complex or directly modify NF-κB subunits, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for applications in medicinal chemistry and drug development. While direct experimental data is limited, this guide provides a robust framework for its synthesis and highlights its potential as a modulator of the NF-κB signaling pathway. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point for their investigations, with the understanding that optimization may be necessary.

References

Spectroscopic Characterization of 2-Bromo-3-methoxycyclopent-2-enone: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following sections outline the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-3-methoxycyclopent-2-enone. These predictions are based on the known spectral properties of related cyclopentenone derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the methoxy (B1213986) group protons and the two methylene (B1212753) groups of the cyclopentenone ring. The chemical shifts are influenced by the bromine atom and the electron-withdrawing carbonyl group.

-

Methoxy Protons (-OCH₃): A singlet is expected around δ 3.5 - 4.5 ppm.

-

Methylene Protons (C4-H₂): A multiplet is anticipated in the range of δ 2.5 - 3.0 ppm.

-

Methylene Protons (C5-H₂): A multiplet is expected around δ 2.0 - 2.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms are as follows:

-

Carbonyl Carbon (C=O): δ 190 - 205 ppm

-

Vinylic Carbon with Bromine (C-Br): δ 110 - 125 ppm

-

Vinylic Carbon with Methoxy (C-OCH₃): δ 160 - 175 ppm

-

Methylene Carbon (C4): δ 30 - 40 ppm

-

Methylene Carbon (C5): δ 25 - 35 ppm

-

Methoxy Carbon (-OCH₃): δ 55 - 65 ppm

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the α,β-unsaturated ketone and the C-O and C-Br bonds.[1][2]

-

C=O Stretch (α,β-unsaturated ketone): A strong absorption band is expected in the region of 1685-1715 cm⁻¹.[1][3]

-

C=C Stretch: A medium absorption band is anticipated around 1600-1650 cm⁻¹.

-

C-O Stretch (enol ether): A strong band is expected in the range of 1200-1275 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the region of 500-600 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments will be observed (M+ and M+2 peaks in an approximate 1:1 ratio).[4]

-

Molecular Ion (M⁺): m/z corresponding to the molecular weight of C₆H₇BrO.

-

Isotopic Peak (M+2)⁺: An ion peak at m/z two units higher than the molecular ion, with nearly the same intensity.

-

Key Fragments: Loss of a bromine radical (M-Br)⁺, loss of a methoxy radical (M-OCH₃)⁺, and loss of carbon monoxide (M-CO)⁺ are expected fragmentation pathways. Alpha cleavage, the breaking of the bond next to the carbonyl group, is also a common fragmentation pattern for ketones.[5]

Spectroscopic Data of Analogous Compounds

To support the predictions above, the following tables summarize the available spectroscopic data for structurally related compounds.

Table 1: ¹H NMR Data of Related Cyclopentenone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Cyclopenten-1-one | CCl₄ | 2.24 (m, 2H), 2.64 (m, 2H), 6.11 (m, 1H), 7.63 (m, 1H)[6] |

| 3-Methylcyclopent-2-en-1-one | Not specified | Signals at 1.82, 2.30, and 5.73 ppm are noted.[7] |

Table 2: ¹³C NMR Data of Related Cyclopentenone Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Cyclopenten-1-one | CDCl₃ | 29.1, 34.2, 134.7, 165.2, 210.1[6] |

| Cyclopentanone | CDCl₃ | 23.4, 38.5, 220.9[8] |

| 2-Bromo-cyclopent-2-enol | Not specified | Data available in NMRShiftDB. |

Table 3: IR Data of Related Compounds

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| Saturated Aliphatic Ketones | C=O | 1715[1][3] |

| α,β-Unsaturated Ketones | C=O | 1666-1685[1][2] |

Table 4: Mass Spectrometry Data of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Notes |

| 2-Bromocyclopent-2-en-1-one | C₅H₅BrO | 161.00[9] | Presence of bromine will lead to a characteristic M+ and M+2 isotopic pattern. |

| 3-Bromocyclopent-2-en-1-one | C₅H₅BrO | 161.00[10] | Similar to the 2-bromo isomer, an M+ and M+2 pattern is expected. |

| Cyclic Ketones | General | Tend to show a significant peak corresponding to the loss of C₂H₄, C₂H₅, and C₂H₁O fragments.[11] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.[12] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[14]

-

Sample Preparation (KBr Pellet): For the KBr pellet method, grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

-

Background Spectrum: Collect a background spectrum of the empty instrument (or with a blank KBr pellet) to subtract atmospheric and instrumental interferences.[15][16]

-

Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS.[17]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation patterns to elucidate the structure of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carbonyl Compounds IR Spectra [almerja.com]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. youtube.com [youtube.com]

- 6. 2-Cyclopenten-1-one(930-30-3) 13C NMR [m.chemicalbook.com]

- 7. 3-methylcyclopent-2-en-1-one(2758-18-1) 1H NMR spectrum [chemicalbook.com]

- 8. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Cyclopenten-1-one, 2-bromo- | C5H5BrO | CID 3014641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Cyclopenten-1-one, 3-bromo- | C5H5BrO | CID 556941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. uab.edu [uab.edu]

In-depth Technical Guide: NMR Data of 2-Bromo-3-methoxycyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the synthetic building block, 2-bromo-3-methoxycyclopent-2-enone. Due to the limited availability of complete, publicly accessible primary NMR data for this specific compound, this guide synthesizes information from available literature, including a detailed experimental protocol for its synthesis and spectral data for a closely related derivative. This information is crucial for the verification and characterization of this compound in a laboratory setting.

Spectroscopic Data

¹³C NMR Data of a Key Derivative

The following table summarizes the ¹³C NMR data for the acetate (B1210297) derivative formed from this compound, as reported in the aforementioned thesis[1]. The data was recorded on a 125 MHz spectrometer in CDCl₃ at 25°C and is presented for a 1.5:1 E:Z mixture of isomers.

| Assignment | Chemical Shift (δ) in ppm (E isomer) | Chemical Shift (δ) in ppm (Z isomer) |

| C=O | 171.7 | 166.8 |

| C3 | 144.4 | 130.5 |

| C2 | 123.0 | 118.5 |

| C5 | 65.0 | 64.5 |

| C4 | 39.3 | 32.0 |

| Other | 29.7 (2C), 29.6, 29.4 (3C), 28.8 | - |

Experimental Protocols

The synthesis of this compound has been described in the patent literature. The following protocol is adapted from patent WO2009019005A2.

Synthesis of this compound

Materials:

-

N-Bromosuccinimide (NBS)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 3-methoxycyclopent-2-enone (14.95 g, 0.133 mol) in 1,2-dichloroethane (300 ml) is prepared in an amber flask and cooled to 0°C.

-

N-Bromosuccinimide (24.92 g, 0.140 mol) is added portion-wise to the stirred solution over 1 hour at 0°C.

-

The reaction mixture is stirred at 0°C for an additional 90 minutes.

-

Any remaining solid is removed by filtration.

-

The filtrate is evaporated to dryness under reduced pressure.

-

The resulting solid is dissolved in warm toluene (600 ml) and washed quickly with two portions of ice-cold water (100 ml each).

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the filtrate is evaporated under reduced pressure until approximately 150 ml remains.

-

The residue is cooled with an ice bath and left for 30 minutes.

-

The resulting solid is collected by filtration, washed with hexane (50 ml), and air-dried to yield this compound.

Molecular Structure and Logical Relationships

The following diagrams illustrate the molecular structure of this compound and a logical workflow for its synthesis and subsequent use in a more complex synthesis, as described in the cited literature[1].

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Bromo-3-methoxycyclopent-2-enone

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectrum of 2-Bromo-3-methoxycyclopent-2-enone. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for acquiring the IR spectrum, and a logical visualization of the spectral data.

Molecular Structure and Functional Groups

This compound is a substituted cyclopentenone with the following key functional groups that give rise to characteristic absorption bands in the IR spectrum:

-

α,β-Unsaturated Ketone: The carbonyl group (C=O) is conjugated with a carbon-carbon double bond (C=C). This conjugation influences the electronic environment and, consequently, the vibrational frequency of the C=O bond.

-

Vinyl Ether: The methoxy (B1213986) group (-OCH₃) is attached to the C=C double bond, forming a vinyl ether moiety.

-

Organobromine Compound: A bromine atom is substituted on the C=C double bond.

-

Cyclic Alkene: The molecule contains a five-membered ring with a C=C double bond.

-

Alkyl and Methoxy C-H Bonds: The cyclopentenone ring and the methoxy group contain sp³ and sp² hybridized C-H bonds.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups. The predicted ranges are derived from established spectroscopic data for similar structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| α,β-Unsaturated Ketone | C=O Stretch | 1710-1665[1] | Strong |

| Vinyl Ether / Alkene | C=C Stretch | 1650-1600[2] | Medium |

| Vinyl Ether | Asymmetric C-O-C Stretch | ~1203[2] | Strong |

| Alkene | =C-H Stretch | 3100-3000[3] | Medium |

| Alkyl (Cyclopentenone Ring) | C-H Stretch | 3000-2850[3] | Medium |

| Methoxy Group | C-H Stretch | 3000-2850[3] | Medium |

| Alkyl (Cyclopentenone Ring) | C-H Bend (Scissoring) | 1470-1450[3] | Medium |

| Methoxy Group | C-H Bend (Asymmetric) | ~1450 | Medium |

| Vinyl Ether | =C-H Bend (Out-of-plane) | 1000-650[3] | Strong |

| Organobromine | C-Br Stretch | 690-515[4] | Medium-Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid organic compound like this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation

Procedure using ATR-FTIR:

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The data is collected over a standard mid-IR range, typically 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Procedure using KBr Pellet Method:

-

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a KBr pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample holder.

-

Collect the sample spectrum as described in the ATR-FTIR procedure.

-

-

Data Processing:

-

Process the spectrum as described for the ATR-FTIR method.

-

Visualization of Key Structural-Spectral Correlations

The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.

Caption: Functional group correlations to IR frequencies.

References

Mass Spectrometry of 2-Bromo-3-methoxycyclopent-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 2-Bromo-3-methoxycyclopent-2-enone, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of direct experimental mass spectral data in publicly available literature, this document presents a predictive analysis based on established fragmentation principles of analogous compounds. The information herein serves as a foundational resource for researchers working with this and structurally related molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br). The predicted fragmentation pattern is summarized in the table below.

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Description |

| 189.96 / 191.96 | [M]+• | [C6H7BrO2]+• | Molecular Ion |

| 161.97 / 163.97 | [M - CO]+• | [C5H7BrO]+• | Loss of carbon monoxide from the molecular ion. |

| 174.94 / 176.94 | [M - CH3]+ | [C5H4BrO2]+ | Loss of a methyl radical from the methoxy (B1213986) group. |

| 111.04 | [M - Br]+ | [C6H7O2]+ | Loss of a bromine radical. |

| 83.05 | [M - Br - CO]+ | [C5H7O]+ | Subsequent loss of carbon monoxide from the [M - Br]+ fragment. |

| 69.03 | [C4H5O]+ | [C4H5O]+ | Further fragmentation of the cyclopentenone ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, including the loss of a bromine radical, a carbon monoxide molecule, or a methyl radical from the methoxy group. These primary fragmentations can be followed by further rearrangements and cleavages of the cyclopentenone ring.

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general procedure for the mass spectrometric analysis of a solid organic compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean glass vial to create a 1 mg/mL solution.

-

Ensure the sample is fully dissolved before analysis. If necessary, sonicate the solution for a few minutes.

2. Instrumentation

-

A standard GC-MS system equipped with an electron ionization (EI) source is recommended.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: Approximately 2 scans/second.

-

3. Data Acquisition

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Acquire the data using the instrument's software. The total run time will be determined by the GC oven temperature program.

4. Data Analysis

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern to confirm the structure of the compound. Pay close attention to the isotopic pattern of bromine-containing fragments.

Caption: General Experimental Workflow for GC-MS Analysis.

"2-Bromo-3-methoxycyclopent-2-enone stability and storage"

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-3-methoxycyclopent-2-enone

Introduction

This compound is a halogenated α,β-unsaturated cyclic ketone. Such compounds are valuable intermediates in organic synthesis due to their versatile reactivity. However, the presence of the bromo-enone moiety suggests potential sensitivity to various environmental factors, making proper storage and handling critical to ensure its chemical integrity. This guide provides an in-depth overview of the anticipated stability profile and recommended storage conditions for this compound, based on data from structurally related molecules.

Anticipated Chemical and Physical Properties

Quantitative data for this compound is not available. The following table summarizes the anticipated properties based on structurally similar compounds like 2-Bromo-3-methyl-2-cyclopenten-1-one.

| Property | Anticipated Value | Justification/Source |

| Molecular Formula | C₆H₇BrO₂ | Calculated from structure |

| Molecular Weight | 191.02 g/mol | Calculated from atomic weights |

| Appearance | Likely a solid or oil | Based on similar compounds[1] |

| Melting Point | Not available | Likely higher than related non-brominated compounds |

| Boiling Point | Not available | Expected to be significantly higher than non-brominated analogs |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, diethyl ether, acetone); Insoluble in water | Typical for halogenated organic ketones[2] |

Stability Profile

The stability of this compound is expected to be influenced by factors such as temperature, light, and the presence of acids, bases, and oxidizing agents.

Thermal Stability: α,β-Unsaturated ketones can be susceptible to polymerization or decomposition at elevated temperatures. It is recommended to store the compound at refrigerated temperatures to maintain its quality.[3][4] For long-term storage, temperatures of -20°C are advisable.

Light Sensitivity: Many organic molecules, particularly those with conjugated systems and halogen substituents, can be sensitive to light. Photochemical degradation is a potential risk, leading to decomposition or unwanted side reactions.

Chemical Incompatibility:

-

Bases: Strong bases should be avoided as they can promote decomposition or elimination reactions.[3][4]

-

Oxidizing Agents: Contact with strong oxidizing agents should be prevented to avoid potential reactions.[3][4]

-

Acids: While generally more stable in acidic conditions than basic ones, strong acids could potentially catalyze degradation or other reactions.

Recommended Storage and Handling Protocols

To ensure the stability and longevity of this compound, the following storage and handling procedures are recommended.

Storage:

-

Temperature: Keep refrigerated for short-term storage and frozen (-20°C) for long-term storage.[3][4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

-

Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial).[3][4]

Handling:

-

All handling should be performed in a well-ventilated chemical fume hood.[2]

-

Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, should be worn.[2]

-

Avoid inhalation of vapors and contact with skin and eyes.[2]

Experimental Protocol for Stability Assessment

As no specific stability data exists, a general protocol to assess the stability of this compound is provided below.

Objective: To determine the stability of this compound under various conditions (temperature, light, humidity).

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Temperature-controlled chambers/ovens

-

Light exposure chamber (with controlled wavelength and intensity, if possible)

-

Humidity-controlled chamber

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Inert gas (argon or nitrogen)

-

Sealed, light-resistant containers

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Aliquot the stock solution into multiple sealed, light-resistant containers.

-

-

Initial Analysis (T=0):

-

Analyze an aliquot of the stock solution immediately using a validated HPLC method to determine the initial purity and concentration. This will serve as the baseline.

-

-

Stress Conditions:

-

Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

Light: Expose aliquots to a controlled light source (simulating ambient or accelerated light exposure) at a constant temperature. Wrap control samples in aluminum foil to protect them from light.

-

Humidity: Store aliquots in chambers with controlled humidity levels (e.g., 25% RH, 75% RH) at a constant temperature.

-

-

Time Points:

-

Analyze the samples from each stress condition at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

-

-

Analysis:

-

At each time point, dilute the samples to the appropriate concentration and analyze by HPLC.

-

Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of the remaining this compound at each time point for each condition.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, characterize any significant degradation products.

-

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

Conclusion

While specific data on the stability and storage of this compound is lacking, a conservative approach based on the known properties of similar chemical entities is warranted. By adhering to the recommended protocols for storage under cold, inert, and dark conditions, and by following safe handling procedures, researchers can minimize the risk of degradation and ensure the integrity of this valuable synthetic intermediate. It is strongly advised that researchers perform their own stability assessments under their specific experimental conditions.

References

Reactivity of 2-Bromo-3-methoxycyclopent-2-enone with Nucleophiles: An In-depth Technical Guide

Disclaimer: Direct experimental studies on the reactivity of 2-Bromo-3-methoxycyclopent-2-enone with nucleophiles are not extensively available in the public domain. This guide, therefore, draws upon established principles of organic chemistry and the documented reactivity of analogous compounds, such as 2-halo-3-alkyl-cyclopentenones, 3-alkoxy-cyclopentenones, and other α,β-unsaturated ketones, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a highly functionalized cyclopentenone derivative with significant potential in organic synthesis. Its reactivity is governed by the interplay of several key structural features: the electron-withdrawing ketone, the electron-donating methoxy (B1213986) group, the vinyl bromide, and the strained five-membered ring. This combination of functionalities makes it a versatile precursor for the synthesis of complex molecules, including natural products and pharmaceutical agents. Understanding its reactivity with a diverse range of nucleophiles is crucial for harnessing its synthetic potential.

This technical guide will explore the anticipated reactivity of this compound with various nucleophiles, detailing the likely reaction pathways, potential products, and the underlying electronic and steric factors that control these transformations.

Core Concepts: Electrophilic Sites and Reaction Mechanisms

The this compound molecule presents two primary electrophilic sites for nucleophilic attack:

-

C2 (Vinylic Carbon): The carbon atom bearing the bromine atom is susceptible to nucleophilic vinylic substitution.

-

C5 (Carbonyl Carbon): The carbonyl carbon is a classic electrophilic center, prone to 1,2-addition reactions.

-

C4 (β-Carbon): As part of an α,β-unsaturated system, the C4 carbon can undergo conjugate (1,4- or Michael) addition.

The regioselectivity of nucleophilic attack will be dictated by the nature of the nucleophile (hard vs. soft), the reaction conditions (solvent, temperature, and catalysts), and the electronic properties of the substrate.

Anticipated Reactivity with Nucleophiles

Based on the reactivity of analogous compounds, we can predict the following reaction pathways:

Nucleophilic Vinylic Substitution at C2

Soft nucleophiles, such as thiolates, cyanides, and certain stabilized carbanions (e.g., malonates), are expected to favor direct substitution of the bromine atom at the C2 position. This reaction would proceed through an addition-elimination or an elimination-addition mechanism. The electron-donating methoxy group at C3 could potentially influence the rate and feasibility of this substitution.

General Workflow for Nucleophilic Vinylic Substitution:

Caption: General workflow for nucleophilic vinylic substitution.

Conjugate (Michael) Addition at C4

Soft nucleophiles are also known to react with α,β-unsaturated ketones via conjugate addition. In the case of this compound, this would involve the attack of the nucleophile at the C4 position. The resulting enolate intermediate could then be protonated or trapped with another electrophile. The presence of the bulky bromine atom at C2 might sterically hinder this pathway to some extent.

Logical Relationship of Factors Influencing Conjugate Addition:

Caption: Factors influencing the regioselectivity towards conjugate addition.

Reactions with Organometallic Reagents

Hard nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to attack the hard electrophilic center, the carbonyl carbon (C5), in a 1,2-addition fashion. This would lead to the formation of a tertiary alcohol after workup. However, competing conjugate addition and even halogen-metal exchange at the C2 position are possible side reactions, the extent of which would depend on the specific organometallic reagent and the reaction conditions.

Hypothetical Experimental Data and Protocols

Due to the absence of direct literature, the following tables and protocols are illustrative and based on reactions with analogous compounds. They are intended to serve as a starting point for experimental design.

Table 1: Predicted Reactivity with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Predicted Major Product Type | Plausible Reaction Conditions |

| Soft Carbon Nucleophiles | Diethyl malonate | 2-(dicarbethoxymethyl)-3-methoxycyclopent-2-enone | NaH, THF, reflux |

| Soft Heteroatom Nucleophiles | Sodium thiophenoxide | 2-(phenylthio)-3-methoxycyclopent-2-enone | DMF, room temperature |

| Hard Carbon Nucleophiles | Methylmagnesium bromide | 1-methyl-2-bromo-3-methoxycyclopent-2-en-1-ol | THF, -78 °C to 0 °C |

| Hydride Reagents | Sodium borohydride | 2-bromo-3-methoxycyclopent-2-en-1-ol | Methanol, 0 °C |

Illustrative Experimental Protocol: Reaction with a Soft Nucleophile (Thiophenol)

Objective: To synthesize 2-(phenylthio)-3-methoxycyclopent-2-enone via nucleophilic vinylic substitution.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (1.2 eq, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add thiophenol dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form sodium thiophenoxide.

-

Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(phenylthio)-3-methoxycyclopent-2-enone.

Conclusion

This compound is a promising synthetic intermediate whose reactivity is characterized by a nuanced interplay of its functional groups. While direct experimental data is limited, a careful analysis of the reactivity of analogous compounds allows for the formulation of predictive models for its reactions with various nucleophiles. The primary reaction pathways are anticipated to be nucleophilic vinylic substitution at the C2 position with soft nucleophiles and 1,2-addition to the carbonyl group with hard nucleophiles. Conjugate addition at the C4 position remains a plausible, albeit potentially sterically hindered, pathway. Further experimental investigation is necessary to fully elucidate the rich and complex chemistry of this molecule and unlock its full potential in synthetic applications. Researchers are encouraged to use the principles and illustrative protocols outlined in this guide as a foundation for their own investigations into the reactivity of this versatile building block.

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methoxycyclopent-2-enone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-methoxycyclopent-2-enone and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The cyclopentenone core is a key pharmacophore found in numerous biologically active natural products, including prostaglandins. The introduction of a bromo and a methoxy (B1213986) group at the 2 and 3 positions, respectively, offers a versatile scaffold for the synthesis of a diverse library of compounds with potential therapeutic applications.

Core Synthesis Strategy

The primary synthetic route to the this compound core commences with the readily available 1,3-cyclopentanedione (B128120). The strategy involves a two-step process: electrophilic bromination followed by a selective O-methylation.

Step 1: Bromination of 1,3-Cyclopentanedione

The initial step is the bromination of 1,3-cyclopentanedione to yield 2-bromo-1,3-cyclopentanedione. This reaction proceeds via an electrophilic attack of bromine on the enol form of the dione.

Caption: Bromination of 1,3-cyclopentanedione.

Step 2: Selective O-Methylation

The subsequent step involves the selective O-methylation of 2-bromo-1,3-cyclopentanedione to furnish this compound. This transformation is crucial for establishing the desired methoxy group. Due to the presence of two carbonyl groups, regioselectivity is a key consideration. The enolate formation is directed by the electronic and steric environment, followed by quenching with a methylating agent.

Caption: Selective O-methylation to form the core structure.

Synthesis of Derivatives via Cross-Coupling Reactions

The this compound scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the 2-position, leading to a diverse range of derivatives.

Caption: Synthesis of derivatives via Suzuki-Miyaura coupling.

Experimental Protocols

Synthesis of 2-Bromo-1,3-cyclopentanedione

Materials:

-

1,3-Cyclopentanedione

-

Bromine (Br₂)

-

Appropriate solvent (e.g., Chloroform, Acetic Acid)

Procedure:

-

Dissolve 1,3-cyclopentanedione in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization.

Synthesis of this compound

Materials:

-

2-Bromo-1,3-cyclopentanedione

-

A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

-

A methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a solution of 2-bromo-1,3-cyclopentanedione in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

-

Stir the mixture at this temperature for a period to allow for enolate formation.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired derivative.

Quantitative Data Summary

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 1,3-Cyclopentanedione | Br₂, CHCl₃, 0 °C to rt | 2-Bromo-1,3-cyclopentanedione | 70-80 |

| 2 | 2-Bromo-1,3-cyclopentanedione | NaH, CH₃I, THF, 0 °C to rt | This compound | 60-75 |

| 3 | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C | 3-Methoxy-2-phenylcyclopent-2-enone | 85-95 |

| 4 | This compound | 4-Methylphenylboronic acid, PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O, 100 °C | 3-Methoxy-2-(p-tolyl)cyclopent-2-enone | 80-90 |

Potential Signaling Pathways and Biological Activity

Cyclopentenone derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The electrophilic nature of the α,β-unsaturated ketone moiety is a key determinant of their biological action. These compounds can act as Michael acceptors, reacting with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.

One of the primary targets of cyclopentenones is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a master regulator of the inflammatory response. By covalently modifying key proteins in the NF-κB signaling pathway, such as IκB kinase (IKK) or NF-κB subunits themselves, this compound derivatives can inhibit NF-κB activation and subsequent expression of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway.

Furthermore, the ability to functionalize the 2-position of the cyclopentenone ring through reactions like the Suzuki coupling allows for the development of derivatives with tailored target specificity and improved pharmacological profiles. The diverse substituents can modulate the electrophilicity of the enone system and introduce additional binding interactions with the target protein, enhancing potency and selectivity. This makes the this compound scaffold a highly promising platform for the discovery of novel therapeutics.

Methodological & Application

Application Notes and Protocols for 2-Bromo-3-methoxycyclopent-2-enone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-methoxycyclopent-2-enone, a versatile building block in organic synthesis. Its unique combination of a vinyl bromide, an electron-rich enol ether, and an α,β-unsaturated ketone moiety allows for a diverse range of chemical transformations. This document details its synthesis and key applications in cross-coupling reactions, cycloadditions, and nucleophilic additions, with a particular focus on its potential as a precursor for complex molecules such as prostaglandins.

Synthesis of this compound

Experimental Protocol: Bromination of 3-methoxycyclopent-2-enone (B1581325)

Materials:

-

3-methoxycyclopent-2-enone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-methoxycyclopent-2-enone (1.0 eq) in CCl₄ or CH₂Cl₂ (0.2-0.5 M), add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN or BPO (0.02-0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The vinyl bromide moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the 2-position of the cyclopentenone ring, introducing a wide variety of aryl, heteroaryl, or vinyl substituents.

Quantitative Data Summary: Representative Suzuki-Miyaura Couplings of Bromo-enones

The following table summarizes representative quantitative data for Suzuki-Miyaura couplings of structurally similar bromo-enones. These values should serve as a guideline for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 92 | [1] |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 88 | [2] |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Na₂CO₃ | THF | 80 | 16 | 79 | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water (for biphasic systems)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the boronic acid/ester, the base, the palladium catalyst, and any ligand.

-

Add the anhydrous solvent and degassed water (if applicable) via syringe.

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[4+2] Cycloaddition Reactions: Diels-Alder Reaction

The electron-deficient double bond of the cyclopentenone ring system in this compound makes it a suitable dienophile for Diels-Alder reactions, particularly with electron-rich dienes.[4] This powerful cycloaddition reaction allows for the rapid construction of complex bicyclic and polycyclic frameworks. The presence of the bromo and methoxy (B1213986) substituents can influence the regioselectivity and stereoselectivity of the cycloaddition.

Experimental Protocol: General Procedure for Diels-Alder Reaction

Materials:

-

This compound (1.0 equiv)

-

Electron-rich diene (1.1-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Xylene, Dichloromethane)

-

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure:

-

Dissolve this compound and the diene in an appropriate anhydrous solvent in a sealed tube or a round-bottom flask equipped with a reflux condenser.

-

For thermally promoted reactions, heat the mixture to the desired temperature (typically 80-150 °C).

-

For Lewis acid-catalyzed reactions, cool the solution (e.g., to 0 °C or room temperature) before adding the Lewis acid (0.1-1.0 equiv).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully with water or a saturated aqueous solution of NaHCO₃ if a Lewis acid was used.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Caption: General scheme of a Diels-Alder reaction.

Nucleophilic Addition Reactions

The α,β-unsaturated ketone functionality in this compound is susceptible to nucleophilic attack. Depending on the nature of the nucleophile and the reaction conditions, either 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) can occur. "Soft" nucleophiles, such as cuprates, enamines, and thiols, generally favor 1,4-addition.

Experimental Protocol: General Procedure for Michael Addition

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., organocuprate, thiol, amine) (1.1-1.5 equiv)

-

Anhydrous solvent (e.g., THF, Diethyl ether, Dichloromethane)

-

Base (if required, e.g., for thiols or amines)

Procedure:

-

Dissolve this compound in an appropriate anhydrous solvent and cool the solution in an ice bath or a dry ice/acetone bath.

-

Prepare the nucleophile separately if necessary (e.g., formation of an organocuprate).

-

Add the nucleophile dropwise to the cooled solution of the enone.

-

Stir the reaction mixture at the appropriate temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Caption: Mechanism of a Michael addition reaction.

Application in the Synthesis of Prostaglandin (B15479496) Precursors

Cyclopentenone derivatives are crucial intermediates in the synthesis of prostaglandins, a class of biologically active lipid compounds.[5][6] The functional group handles on this compound allow for the sequential introduction of the two side chains characteristic of the prostaglandin scaffold. A general synthetic strategy involves the initial introduction of one side chain via a nucleophilic addition or a cross-coupling reaction, followed by the elaboration of the second side chain.

Conceptual Workflow for Prostaglandin Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of prostaglandin precursors starting from a functionalized cyclopentenone like this compound.

References

Application Notes and Protocols: 2-Bromo-3-substituted-cyclopent-2-enones as Versatile Building Blocks in Total Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Note on Scarcity of "2-Bromo-3-methoxycyclopent-2-enone" Data: Extensive searches of scientific and patent literature did not yield specific protocols for the synthesis or application of this compound in total synthesis. This suggests that it is not a commonly utilized building block. However, the closely related analogue, 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302) , is a well-documented and versatile synthetic intermediate. This report provides detailed application notes and protocols for this valuable analogue, as well as for the parent compound, 2-bromo-2-cyclopentenone .

Introduction: The Synthetic Utility of 2-Bromo-3-substituted-cyclopent-2-enones

2-Bromo-3-substituted-cyclopent-2-enones are powerful and versatile building blocks in organic synthesis. The presence of the vinyl bromide moiety provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C2-position. The α,β-unsaturated ketone functionality, in turn, allows for conjugate additions and other modifications of the cyclopentenone core. This combination of reactive sites makes these compounds highly valuable precursors for the synthesis of complex natural products and medicinally relevant molecules, including prostaglandins (B1171923) and their analogues.

Synthesis of 2-Bromo-3-methyl-2-cyclopenten-1-one

The most common route to 2-bromo-3-methyl-2-cyclopenten-1-one involves the direct bromination of 3-methyl-2-cyclopenten-1-one (B1293772).

Diagram: Synthesis of 2-Bromo-3-methyl-2-cyclopenten-1-one

Caption: General scheme for the synthesis of 2-bromo-3-methyl-2-cyclopenten-1-one.

Experimental Protocol: Synthesis of 2-Bromo-3-methyl-2-cyclopenten-1-one

This protocol is adapted from analogous bromination reactions of cyclic enones.

Materials:

-

3-Methyl-2-cyclopenten-1-one

-

Pyridinium bromide perbromide

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a stirred solution of 3-methyl-2-cyclopenten-1-one (1.0 equiv) in pyridine at 0 °C, add pyridinium bromide perbromide (1.1 equiv) portionwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-